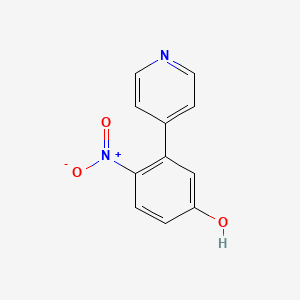

4-Nitro-3-(4-pyridinyl)phenol

Cat. No. B8322277

M. Wt: 216.19 g/mol

InChI Key: GSNNORMGUIGVTQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04297363

Procedure details

B-2. 2-Nitro-5-(4-pyridinyl)phenol--This compound along with two other isomers, namely, 4-nitro-3-(4-pyridinyl)phenol and 2-nitro-3-(4-pyridinyl)phenol (Example B-3), were all obtained when 3-(4-pyridinyl)phenol was nitrated as in Example B-1. To an ice cold mixture of 242 g. of 3-(4-pyridinyl)phenol and 1 liter of glacial acetic acid was added with stirring a solution containing 60 ml. of concentrated nitric acid in 200 ml. of glacial acetic acid over a 40 minutes period, maintaining the reaction temperature between 10°-15° C. The reaction mixture was stirred at room temperature for 1 hour, next gently heated on a steam bath for 4 hours and then allowed to stand at ambient temperature for 16 hours. The reaction mixture was concentrated on a rotary evaporator to remove about 700 ml. of acetic acid. The resulting slurry was poured into 1 liter of water and was neutralized by adding aqueous ammonium hydroxide. The resulting solid was collected, washed with water and dried at 80° C. It was crystallized from acetic acid (2 l.), collected and dried at 80° C. to produce 50.4 g. of 4-nitro-3-(4-pyridinyl)phenol, m.p.>300° C. The mother liquor was concentrated to give another 34 g. of crude 4-nitro-3-(4-pyridinyl)phenol.

Name

2-Nitro-5-(4-pyridinyl)phenol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

2-nitro-3-(4-pyridinyl)phenol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[N+]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[CH:6][C:5]=1[OH:16])([O-])=O.[N+](C1C=CC(O)=CC=1C1C=CN=CC=1)([O-])=O.[N+](C1C(C2C=CN=CC=2)=CC=CC=1O)([O-])=O>>[N:13]1[CH:14]=[CH:15][C:10]([C:7]2[CH:6]=[C:5]([OH:16])[CH:4]=[CH:9][CH:8]=2)=[CH:11][CH:12]=1

|

Inputs

Step One

|

Name

|

2-Nitro-5-(4-pyridinyl)phenol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=C(C=C1)C1=CC=NC=C1)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=C(C=C1)O)C1=CC=NC=C1

|

Step Three

|

Name

|

2-nitro-3-(4-pyridinyl)phenol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC=C1C1=CC=NC=C1)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC=C(C=C1)C=1C=C(C=CC1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |